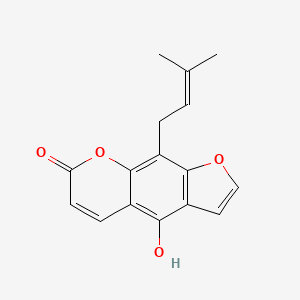
Alloisoimperatorin
Descripción general
Descripción
Alloisoimperatorin is a natural product found in Glehnia littoralis and Skimmia laureola . It has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a furanocoumarin derivative. The IUPAC name for this compound is 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one . The InChI and Canonical SMILES representations provide more details about its structure .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 270.28 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. Its Rotatable Bond Count is 2. The Topological Polar Surface Area is 59.7 Ų .
Aplicaciones Científicas De Investigación
Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de Alloisoimperatorin, centrándose en seis aplicaciones únicas:
Tratamiento del Cáncer
Se ha demostrado que this compound inhibe la viabilidad de las células de cáncer de mama de una manera dependiente de la concentración y del tiempo. Induce la apoptosis y aumenta las actividades de la Caspasa-3, la Caspasa-8, la Caspasa-9 y la PARP, que son cruciales para la muerte celular programada .
Efectos antioxidantes
Este compuesto muestra potentes efectos antioxidantes contra el radical DPPH y protege contra la lesión de las células epiteliales renales mediante el uso de AAPH para generar radicales peroxilo in vitro .
Propiedades fitoestrogénicas
This compound es un fitoestrógeno que se puede aislar de Angelica dahurica. Puede inducir la actividad de la fosfatasa alcalina y puede utilizarse en el estudio de los cánceres dependientes de hormonas y la atenuación de los síntomas de la menopausia .
Aplicaciones antiinflamatorias
This compound podría potencialmente tratar las migrañas regulando las funciones inmunológicas, disminuyendo la inflamación y mejorando la inmunidad a través de diferentes vías fisiológicas .
Farmacocinética y toxicidad
Si bien los estudios específicos sobre la farmacocinética y la toxicidad de this compound son limitados, se han estudiado compuestos relacionados como la imperatorina por sus amplias actividades farmacológicas, incluidos los efectos anticancerígenos, neuroprotectores, antiinflamatorios, antihipertensivos y antimicrobianos. Estos estudios sugieren que comprender la farmacocinética y administrar la dosis podría optimizar los efectos terapéuticos y minimizar los efectos secundarios .
TSpace Repository: Home Imperatorin:其药理学,毒性和药代动力学的综述 This compound | AChR | TargetMol This compound | 植物雌激素 | MCE - MCE-生物活性分子大师 Network Pharmacology-Based Investigation on Therapeutic Mechanisms of …
Mecanismo De Acción
Target of Action
Alloisoimperatorin, a phytoestrogen , primarily targets Acyl-CoA synthetase long chain family member 4 (ACSL4) . ACSL4 is highly associated with myocardial hypoxia/reoxygenation injury . This compound also shows strong ability to induce alkaline phosphatase (AP) activity .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It has been found to have the strongest binding to the target proteins of the ACSL4/AMPK/mTOR pathway . This interaction plays a crucial role in its therapeutic effects.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ACSL4/AMPK/mTOR pathway . By interacting with this pathway, this compound can regulate ferroptosis, a form of regulated cell death . This regulation is crucial in alleviating myocardial hypoxia/reoxygenation injury .
Result of Action
This compound’s action results in molecular and cellular effects that alleviate myocardial hypoxia/reoxygenation injury . It increases cell viability and glutathione peroxidase 4 (GPX4) protein expression, decreases reactive oxygen species (ROS) generation, malondialdehyde (MDA), and MTT expression . These effects contribute to the inhibition of ferroptosis and the alleviation of myocardial injury .
Safety and Hazards
Alloisoimperatorin should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
Alloisoimperatorin plays a significant role in biochemical reactions, particularly in the induction of alkaline phosphatase activity. It has an EC50 value of 0.8 μg/mL for this activity . The compound interacts with various enzymes and proteins, including alkaline phosphatase, which it activates. This interaction is crucial for its potential use in the study of hormone-dependent cancers and the alleviation of menopausal symptoms .
Cellular Effects
This compound has been shown to influence various cellular processes. It induces autophagy in cervical cancer cells via the reactive oxygen species pathway . The compound also exhibits anti-proliferative effects, increases apoptosis rates, and enhances autophagy fluorescence in HeLa and SiHa cells . Additionally, this compound has estrogenic activity on the Ishikawa cell line, showing a strong ability to induce alkaline phosphatase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces autophagy by increasing reactive oxygen species production and inhibiting cell proliferation . The compound also interacts with the ACSL4/AMPK/mTOR signaling pathway, which is involved in ferroptosis regulation . These interactions lead to changes in gene expression and enzyme activity, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, showing that it can induce long-term effects on cellular function. For instance, this compound has been shown to maintain its anti-proliferative and autophagy-inducing effects over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased anti-tumor activity and potential toxic effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Acyl-CoA synthetase long chain family member 4 (ACSL4) and is part of the AMPK/mTOR signaling pathway . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s biological activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This distribution is essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is vital for its interactions with enzymes and proteins, influencing its overall biological effects.
Propiedades
IUPAC Name |
4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCROWZWGSUEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


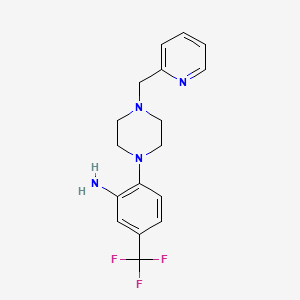

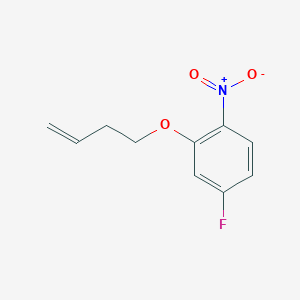
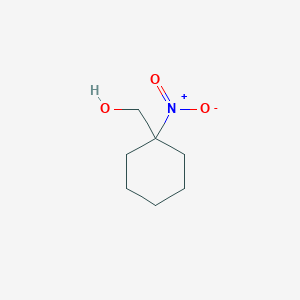
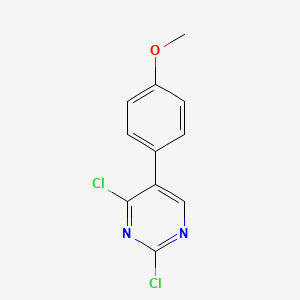

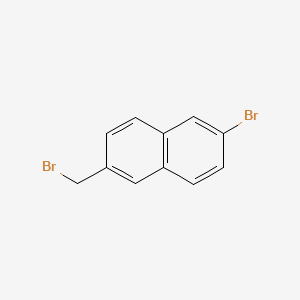
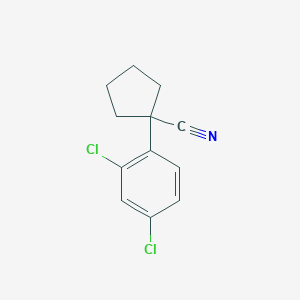

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)



![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)
